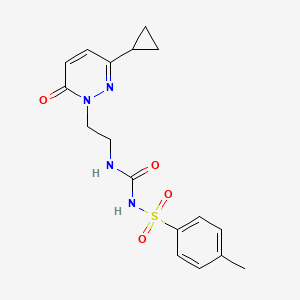

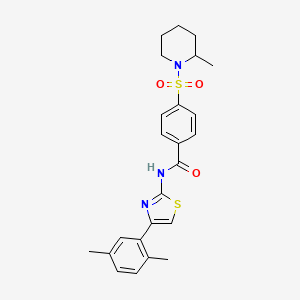

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used as a research chemical in scientific studies. The chemical structure of MXE is similar to that of ketamine, and it produces similar effects on the brain and body.

Aplicaciones Científicas De Investigación

Psychotomimetic Amine Metabolism

In vitro studies on the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have revealed insights into its O-demethylation metabolism. Rabbit liver homogenates biotransform DOM into mono- and bis(O-demethyl) metabolites, which have structural similarities to sympatholytic agents like 6-hydroxydopamine. This research highlights the metabolic pathways of methoxylated phenylamines and their psychotomimetic properties (Zweig & Castagnoli, 1977).

Antimicrobial and Anticoccidial Activities

Research on the synthesis and biological evaluation of various amine compounds has demonstrated significant antimicrobial and anticoccidial activities. For instance, the Michael type addition of an amine to specific ketones followed by reduction led to compounds with notable activity against coccidiosis in chickens, providing insights into the potential use of these compounds in veterinary medicine (Georgiadis, 1976).

NK1 Receptor Antagonism

The compound CP-96,345 has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. Its selective inhibition of substance P-induced responses without affecting other NK receptors or a wide range of other receptors suggests its utility in investigating physiological roles of substance P and related pathologies (Snider et al., 1991).

Chemoselective Methylation

A study on the selective N-methylation of bifunctionalized amines using supercritical methanol has shed light on efficient catalysts for chemoselective methylation processes. This research is significant for the synthesis of N-methylated amino alcohols and diamines, offering pathways for the development of novel organic compounds (Oku et al., 2004).

Cytotoxicity and Molecular Structures

The synthesis and cytotoxicity evaluation of palladium(II) and platinum(II) complexes containing benzimidazole ligands have been explored. These complexes, potential anticancer compounds, have been analyzed through various spectroscopic and theoretical methods, providing insights into their structure-activity relationships (Ghani & Mansour, 2011).

Propiedades

IUPAC Name |

(1S)-1-(2-methoxyphenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)9-6-4-5-7-10(9)12-3;/h4-8,11H,1-3H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRXKFUTELPFRI-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)

![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2658337.png)